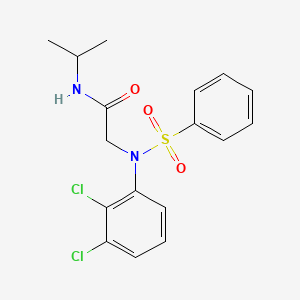
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of chloride channels and transporters, making it a valuable tool for investigating the role of these channels in various physiological processes. In
作用機序
DIDS works by inhibiting the activity of chloride channels and transporters. Specifically, DIDS binds to the extracellular side of the chloride channel, blocking the movement of chloride ions through the channel. This inhibition of chloride transport can have a variety of effects on cellular processes, depending on the specific chloride channel and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS depend on the specific cellular processes being studied. For example, DIDS has been shown to inhibit insulin secretion in pancreatic beta cells by blocking the activity of chloride channels involved in the regulation of insulin secretion. DIDS has also been shown to inhibit cell volume regulation and induce apoptosis in various cell types.
実験室実験の利点と制限
One advantage of using DIDS in lab experiments is its ability to selectively inhibit the activity of chloride channels and transporters. This allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects, as it may interact with other proteins or channels in addition to chloride channels.
将来の方向性
There are several future directions for research involving DIDS. One area of research is the development of more selective inhibitors of chloride channels and transporters, which could provide more specific insights into the role of these channels in various physiological processes. Another area of research is the investigation of the potential therapeutic applications of DIDS, particularly in the treatment of diseases involving abnormal chloride channel activity, such as cystic fibrosis. Additionally, further research is needed to fully understand the potential off-target effects of DIDS and other chloride channel inhibitors, in order to ensure the accuracy and specificity of research findings.
合成法
The synthesis of DIDS involves the reaction of 2,3-dichloroaniline with isopropylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of DIDS for scientific research.
科学的研究の応用
DIDS has been used in a variety of scientific research applications, including the study of chloride channels and transporters in various physiological processes. For example, DIDS has been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. DIDS has also been used to study the role of chloride channels in the regulation of cell volume and apoptosis in various cell types.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12(2)20-16(22)11-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQAAUEKLDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

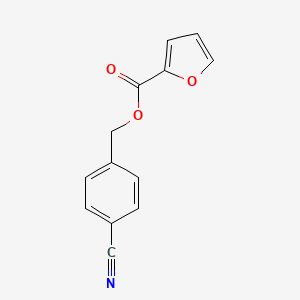
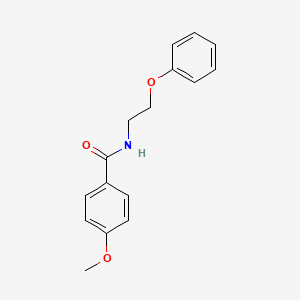

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
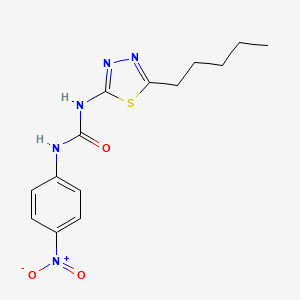
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
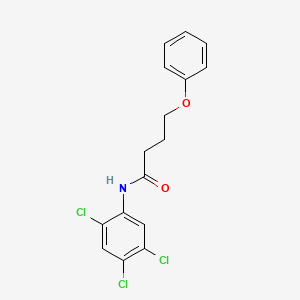
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
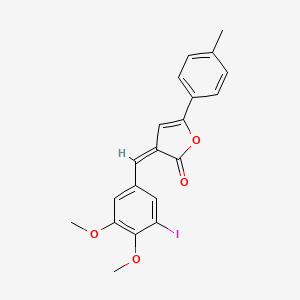
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
